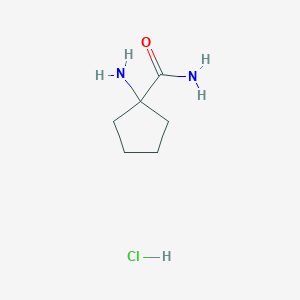

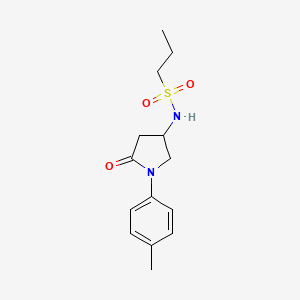

![molecular formula C11H14N2O3 B3008388 Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378501-59-6](/img/structure/B3008388.png)

Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a structurally complex molecule that belongs to the family of azabicycloalkane carboxylates. These compounds are of significant interest in the field of organic chemistry due to their potential as building blocks for the synthesis of amino acids and peptidomimetics, which are valuable in drug discovery and development .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been reported in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved through a process that allowed for the selective production of either cis or trans acids, with optical resolution being accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting the importance of controlling the stereoselectivity of the cyclopropanation step . These methods are indicative of the sophisticated techniques required to synthesize such constrained structures with precise stereochemistry.

Molecular Structure Analysis

The molecular structure of azabicycloalkane carboxylates is characterized by a bicyclic framework that includes a lactone or ester moiety and a piperidine or azetidine ring. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . This highlights the complexity and the potential for isomerism in such compounds.

Chemical Reactions Analysis

Azabicycloalkane carboxylates can undergo various chemical reactions due to their functional groups. For instance, the tert-butyl group can be deprotected under acidic conditions, and the carboxylate can be used for further derivatization. The presence of a cyano group in the molecule of interest suggests potential for nucleophilic addition reactions or for transformation into other functional groups, such as carboxylic acids or amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The constrained bicyclic framework can impart rigidity to the molecule, affecting its conformational behavior and potentially its reactivity. The presence of tert-butyl and carboxylate groups can influence the solubility and stability of these compounds. For example, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates displayed excellent levels of enantiorecognition, which is a property that can be crucial for their application in asymmetric synthesis . The physical properties such as solubility, melting point, and stability under various conditions are essential for the practical application of these compounds in chemical synthesis.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been synthesized through various methods, demonstrating the versatility and adaptability of its structure for further chemical modifications. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester showcases a detailed structural analysis through 1H NMR spectroscopy and X-ray diffraction analysis, highlighting its potential as a scaffold for further chemical transformations (Moriguchi et al., 2014). Similarly, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines introduces a new scaffold for the preparation of substituted piperidines, indicating the compound's utility in diversifying piperidine derivatives (Harmsen et al., 2011).

Scale-up Synthesis and Application in Material Sciences

Research has also focused on the scale-up synthesis of derivatives, such as the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for the preparation of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. This process demonstrates the compound's application in synthesizing biologically active compounds and materials science, particularly those containing the cyclobutane ring system labeled with deuterium atoms (Yamashita et al., 2019).

Development of Unnatural Amino Acids

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid represents a significant advancement in the development of unnatural amino acids. By adjusting reaction conditions, researchers achieved either pure cis or trans acid, facilitating the optical resolution and providing insights into cis selectivity mechanisms, illustrating the compound's role in expanding the possibilities for amino acid synthesis (Bakonyi et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic molecule that is part of the 3-azabicyclo[3.1.0]hexane (3-ABH) family . Compounds in this family have been found to act on various biological targets and are actively used in drug design . .

Mode of Action

The exact mode of action of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[31Compounds in the 3-abh family are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2-cyano-4-oxo-3-azabicyclo[313-abh derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design . These compounds can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[313-abh derivatives are known to have a variety of effects, depending on their specific targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-cyano-4-oxo-3-azabicyclo[31Like all chemical compounds, its activity and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8(5-12)6-4-7(6)9(13)14/h6-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHYFTWLIMRDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C2CC2C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

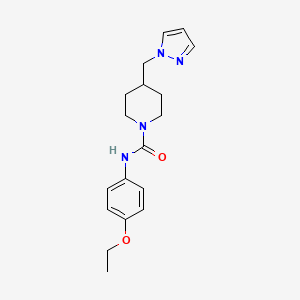

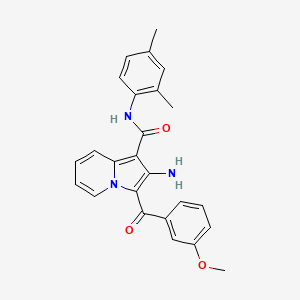

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)

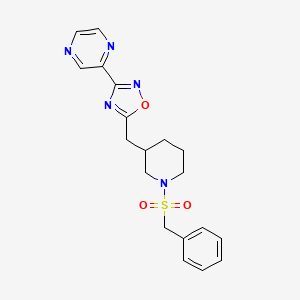

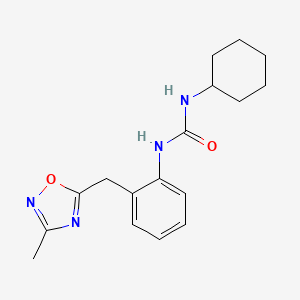

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

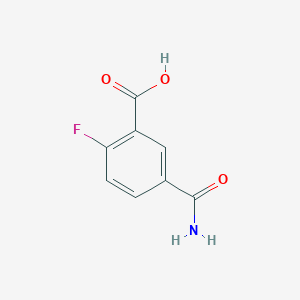

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)